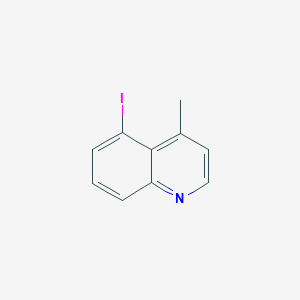
5-Iodo-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 5-position and a methyl group at the 4-position of the quinoline ring structure gives rise to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylquinoline typically involves the iodination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 4-methylquinoline in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 4-methylquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide or sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Methylquinoline-5-carboxylic acid.
Reduction: 4-Methylquinoline.
Substitution: 5-Amino-4-methylquinoline or 5-Hydroxy-4-methylquinoline.
Aplicaciones Científicas De Investigación
5-Iodo-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 5-Iodo-4-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Iodoquinoline: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Iodo-4-methylquinoline is unique due to the presence of both the iodine atom and the methyl group, which together confer distinct chemical and biological properties. The iodine atom provides a site for further functionalization, while the methyl group can modulate the compound’s physical and chemical characteristics.
Propiedades
Fórmula molecular |
C10H8IN |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
5-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 |
Clave InChI |
KHBPIXQXHMRRSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)
![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)

![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)

![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)


